Silane, tris(1-methylethyl)phenoxy-
Description
The compound "Silane, tris(1-methylethyl)phenoxy-" (CAS: 172533-38-9) is a silane derivative with a complex steric and electronic structure. Its molecular formula is C₁₈H₃₆O₃Si, and its molecular weight is 328.56 g/mol . The structure features a tris(1-methylethyl) (isopropyl) group bonded to a silicon atom, along with a [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy] substituent. This configuration imparts significant steric hindrance and stability, making it suitable for applications requiring controlled reactivity, such as in organic synthesis or polymer stabilization.
Properties
IUPAC Name |
phenoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGJHZRIXDNDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455610 | |
| Record name | Silane, tris(1-methylethyl)phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105633-68-9 | |
| Record name | Silane, tris(1-methylethyl)phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Reaction Mechanisms in Organosilicon Synthesis
Nucleophilic Substitution Dynamics
The synthesis of tris(1-methylethyl)phenoxy silane relies on the displacement of chlorine atoms from trichlorosilane precursors by phenoxide ions. This reaction is typically conducted in anhydrous conditions to prevent hydrolysis of the chlorosilane. For instance, tris(trimethylsilyl)methyl trichlorosilane (TsiSiCl₃) reacts with para-substituted phenols in the presence of a base such as sodium hydride (NaH), facilitating the generation of phenoxide ions. The steric bulk of the tris(trimethylsilyl)methyl group influences reaction kinetics, often necessitating prolonged reflux periods.
Role of Steric Hindrance
Steric effects dominate the reactivity of tris(1-methylethyl)phenoxy silane. The 1-methylethyl (isopropyl) groups on the phenoxy ligands create a crowded coordination environment around the silicon center, slowing secondary reactions and improving product stability. This property is critical in applications requiring thermal resilience, such as silicone polymer crosslinking.
Synthetic Pathways for Tris(1-Methylethyl)phenoxy Silane
Direct Alkoxylation of Trichlorosilanes
The most widely documented method involves reacting silicon tetrachloride (SiCl₄) or substituted trichlorosilanes with 3 equivalents of para-isopropylphenol. A representative procedure from is adapted below:
Procedure :
- Deprotonation : Para-isopropylphenol (0.8 mmol) is treated with NaH (0.8 mmol) in tetrahydrofuran (THF) at 0°C to form the phenoxide ion.
- Substitution : Trichlorosilane (0.4 mmol) in THF is added dropwise, and the mixture is refluxed for 5–7 hours.
- Workup : The reaction is filtered to remove NaCl, and the solvent is evaporated. The crude product is purified via preparative thin-layer chromatography (TLC) using hexane or dichloromethane/petroleum ether.
Key Parameters :
- Temperature : Reflux conditions (≈66°C for THF).
- Stoichiometry : 2:1 molar ratio of phenol to silane ensures complete substitution.
- Catalyst : Sodium hydride enhances phenoxide formation.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Time | 7 hours | Maximizes Cl⁻ displacement |
| Solvent | THF | Enhances solubility of intermediates |
| Base | NaH | Efficient deprotonation |
| Silane:Phenol Ratio | 1:2 | Prevents over-substitution |
Industrial-Scale Vapor-Phase Synthesis
Patent CN102079754A describes a vapor-phase method for methyltriethoxysilane, which can be extrapolated to tris(1-methylethyl)phenoxy silane. Key steps include:
- Vaporization : Silane and alcohol precursors are vaporized separately.
- Reactive Stripping : Vapors react in a stripping vessel, with hydrogen chloride (HCl) byproduct removed via condensation.
- Neutralization : Residual HCl is neutralized using hexamethyldisilazane, yielding a crude silane product.
- Distillation : Continuous rectification separates the target compound from light and heavy byproducts.
Characterization and Analytical Validation
Spectroscopic Techniques
- FT-IR Spectroscopy : Absorption bands at 1260 cm⁻¹ (Si–O–C) and 2960 cm⁻¹ (C–H stretch of isopropyl) confirm functional groups.
- ¹H NMR : Peaks at δ 0.3–0.4 ppm (Si–CH₃), δ 1.2–1.4 ppm (isopropyl CH₃), and δ 7.1–7.3 ppm (aromatic protons) validate structure.
- Mass Spectrometry : Molecular ion peaks ([M–Me]⁺) at m/z 423–450 corroborate molecular weight.
Table 2: Representative Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| FT-IR | 1260 cm⁻¹, 2960 cm⁻¹ | Si–O–C, C–H |
| ¹H NMR | δ 0.33 (s, 27H), δ 7.1–7.3 (m, 12H) | Tsi, aromatic |
| MS (EI) | m/z 423 ([M–Me]⁺) | Molecular ion |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like alkoxides or amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Organic Synthesis
Silane, tris(1-methylethyl)phenoxy- serves as a reagent in organic synthesis. Silane compounds are versatile in organic synthesis and materials science due to their reactivity.
Interaction Studies
Silane compounds can form stable bonds with various substrates. The silane group can interact with functional groups on surfaces or within biomolecules, facilitating the formation of new chemical bonds, which is critical for applications in coatings, adhesives, and biomedical devices.
Cosmetic Agents
Silanes can improve the condition of hair, particularly for sealing, hardening, improving luster, strengthening, protecting, and restructuring human hair, especially damaged hair . Damage to hair can result in deleterious mechanical, chemical, and physical properties, such as loss of hair, luster, thickness, breaking strength, tear strength, bundle tensile strength, and color retention capacity . Silanes can provide effective protection or sealing to eliminate these drawbacks . The improvement in the condition of hair includes hardening, strengthening, sealing (particularly after hair dyeing or hair tinting), restructuring, repairing, stabilizing, enhancing luster, volume, and combability, protecting from environmental influences and heat, preventing and reducing hair splitting, shortening hair drying time, and increasing hair extensibility and elasticity, as well as the permanence of permanent waves . A repairing action is also achieved due to changes within the hair . Silanes can also benefit brittle or fine hair resulting from age . Silanes of formula (IX), where is a straight-chain or branched alkyl group with 1 to 5 carbon atoms and is a straight-chain or branched fluorinated or perfluorinated alkyl group with 1 to 18 carbon atoms (preferably 8 to 10 carbon atoms), are suitable for use . The silanes can be used to improve hair condition following a hair coloring treatment, either added to the hair colorant or applied separately .
Data Table: Silane Compounds and Features
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Silane, trimethyl [5-methyl-2-(1-methylethyl)phenoxy]- | Contains trimethyl groups | Enhanced reactivity due to multiple methyl groups |
| Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- | Incorporates dithiane moiety | Offers different reactivity patterns compared to phenoxy derivatives |
| Silane, tris(trimethylsilyl)silane | Use allows reactions to be carried out under mild conditions with excellent yields |
Case Studies
Hair Treatment
Photomicrographs of hair strands treated with prehydrolyzed 1H,1H,2H,2H-perfluorooctyltriethoxysilane show the effects of the treatment . One strand was treated with a solution containing 10% of 1H,1H,2H,2H-perfluorooctyltriethoxysilane and dried for 1 hour at 50°C . The coated hair's water absorption capacity was then compared to that of an untreated strand . The results showed that the hair strand coated with the organosilane had a lower water absorption capacity compared to the untreated strand .
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)phenoxy- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The phenoxy groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical processes .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges: The tris(isopropyl)phenoxy silane’s bulky structure complicates purification and characterization, as seen in analogous silane syntheses requiring advanced chromatography .
- Thermal Stability : Tris(isopropyl) groups enhance thermal stability compared to trimethyl analogs, a critical factor in high-temperature polymer applications .
- Data Gaps: Limited evidence exists on the exact reactivity or industrial use of Silane, tris(1-methylethyl)phenoxy-. Further studies are needed to explore its catalytic or material science applications.
Q & A
Q. Table 1: Expected Spectroscopic Data
| Technique | Key Signals/Peaks | Reference Compound |
|---|---|---|
| <sup>1</sup>H NMR | δ 1.0–1.2 (isopropyl CH3) | |
| <sup>29</sup>Si NMR | δ 15 (silicon center) | |
| IR | ~1250 cm⁻¹ (Si-O-C stretch) |
Basic Research Question: What are the key physical properties of tris(1-methylethyl)phenoxy-silane, and how do they influence laboratory handling?
Methodological Answer:
- Solubility: Likely soluble in non-polar solvents (e.g., hexane, toluene) due to the bulky tris(1-methylethyl) group. Insoluble in water, but moisture-sensitive .
- Thermal Stability: Decomposes above 200°C (analogous to tris(1-methylethyl)(trifluoroacetyl)silane ).
- Handling: Use Schlenk-line techniques or gloveboxes to prevent hydrolysis. Store under inert gas.
Q. Table 2: Inferred Physical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Density | ~0.96–1.0 g/cm³ | |
| Boiling Point | ~200–220°C | |
| Flash Point | >75°C (similar silanes) |
Advanced Research Question: How does the steric bulk of the tris(1-methylethyl)phenoxy group affect silane reactivity in catalytic applications?
Methodological Answer:
The bulky tris(1-methylethyl) group:
- Reduces Reactivity: Steric shielding slows nucleophilic attacks (e.g., in silylation reactions), requiring higher temperatures or catalysts (e.g., Lewis acids) .
- Enhances Selectivity: Favors mono-functionalization in cross-coupling reactions by blocking undesired side reactions, as seen in triisopropylsilyl-protected intermediates .
Experimental Design Tip: Compare reaction rates with less hindered silanes (e.g., trimethylsilane) using kinetic studies (e.g., <sup>29</sup>Si NMR monitoring).
Advanced Research Question: How can researchers resolve contradictions in reported reaction outcomes involving tris(1-methylethyl)phenoxy-silane?
Methodological Answer:
Contradictions often arise from:
- Moisture Contamination: Even trace water hydrolyzes silanes, altering reactivity. Use Karl Fischer titration to quantify moisture levels .
- Substrate Purity: Characterize starting materials via GC-MS or HPLC.
- Statistical Analysis: Apply Student’s t-test or Fisher Exact tests to assess significance of variable outcomes (e.g., solvent polarity effects) .
Case Study: Inconsistent yields in silylation reactions may stem from uncontrolled humidity; replicate experiments under rigorously anhydrous conditions.
Advanced Research Question: How does tris(1-methylethyl)phenoxy-silane compare to other silane groups in cross-coupling reactions?
Methodological Answer:
- Efficiency: The bulky group reduces reactivity but improves stability, making it suitable for stepwise synthesis (e.g., iterative Pd-catalyzed couplings).
- Selectivity: Outperforms trimethylsilane in sterically demanding environments (e.g., ortho-substituted aryl systems), as demonstrated in triisopropylsilyl-mediated couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
